molecular formula C11H6Cl2N4S B2693644 3-chloro-5-(2-chlorophenyl)-4-(1H-1,2,4-triazol-5-yl)isothiazole CAS No. 680212-89-9

3-chloro-5-(2-chlorophenyl)-4-(1H-1,2,4-triazol-5-yl)isothiazole

Cat. No. B2693644
CAS RN: 680212-89-9
M. Wt: 297.16
InChI Key: HPBSHMXTSZZCDO-UHFFFAOYSA-N
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Description

3-chloro-5-(2-chlorophenyl)-4-(1H-1,2,4-triazol-5-yl)isothiazole is a chemical compound that has been used in scientific research for its various properties. This compound is a member of the isothiazole family and has been studied for its potential applications in several fields, including medicine, agriculture, and material science. In

Scientific Research Applications

The unique properties of 3-chloro-5-(2-chlorophenyl)-4-(1H-1,2,4-triazol-5-yl)isothiazole have made it a popular compound for scientific research. This compound has been studied for its potential applications in the field of medicine, particularly in the treatment of cancer. Studies have shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent and as a treatment for bacterial and fungal infections.

Mechanism of Action

The mechanism of action of 3-chloro-5-(2-chlorophenyl)-4-(1H-1,2,4-triazol-5-yl)isothiazole is not fully understood. However, studies have shown that this compound can inhibit the activity of enzymes such as topoisomerase II and DNA polymerase, which are involved in DNA replication and cell division. This inhibition can lead to the death of cancer cells and the suppression of tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-5-(2-chlorophenyl)-4-(1H-1,2,4-triazol-5-yl)isothiazole can have several biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the production of inflammatory cytokines, which can reduce inflammation in the body. Finally, this compound has been shown to have antimicrobial properties, which can be useful in the treatment of bacterial and fungal infections.

Advantages and Limitations for Lab Experiments

The advantages of using 3-chloro-5-(2-chlorophenyl)-4-(1H-1,2,4-triazol-5-yl)isothiazole in lab experiments include its high yield and purity, as well as its unique properties that make it a valuable tool for scientific research. However, there are also limitations to using this compound. For example, the mechanism of action is not fully understood, and more research is needed to determine the optimal dosage and administration route.

Future Directions

There are several future directions for research on 3-chloro-5-(2-chlorophenyl)-4-(1H-1,2,4-triazol-5-yl)isothiazole. One potential direction is to study the compound's potential use in the treatment of other diseases, such as autoimmune disorders or viral infections. Additionally, more research is needed to fully understand the mechanism of action and to optimize the dosage and administration route for maximum efficacy. Finally, the development of new derivatives of this compound could lead to even more promising applications in the future.

Synthesis Methods

The synthesis of 3-chloro-5-(2-chlorophenyl)-4-(1H-1,2,4-triazol-5-yl)isothiazole involves the reaction of 2-chlorobenzenesulfonyl chloride with 1H-1,2,4-triazole-5-thiol in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-chloroaniline to produce the final product. The synthesis of this compound has been optimized for high yield and purity, making it a valuable tool for scientific research.

properties

IUPAC Name

3-chloro-5-(2-chlorophenyl)-4-(1H-1,2,4-triazol-5-yl)-1,2-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N4S/c12-7-4-2-1-3-6(7)9-8(10(13)17-18-9)11-14-5-15-16-11/h1-5H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBSHMXTSZZCDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=NS2)Cl)C3=NC=NN3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-5-(2-chlorophenyl)-4-(1H-1,2,4-triazol-5-yl)isothiazole

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